molecular formula C11H21NO2 B2941912 Tert-butyl 2-(1-aminocyclopentyl)acetate CAS No. 1343651-06-8

Tert-butyl 2-(1-aminocyclopentyl)acetate

Cat. No.: B2941912
CAS No.: 1343651-06-8
M. Wt: 199.294
InChI Key: YQWLBOHDDLMKJV-UHFFFAOYSA-N
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Description

Overview of Cyclopentyl-Containing Amino Acid Derivatives in Chemical Research

The incorporation of a cyclopentyl ring into an amino acid structure introduces a significant degree of conformational rigidity. Unlike their linear counterparts, which can adopt numerous conformations, the cyclic nature of cyclopentyl-containing amino acids restricts the possible dihedral angles (phi, ψ) of the peptide backbone. This property is highly sought after in the design of peptidomimetics and foldamers—molecules that mimic the structure and function of natural peptides and proteins.

Research has demonstrated that peptides containing α,α-disubstituted cyclic amino acids, such as 1-aminocyclopentanecarboxylic acid, have a strong propensity to adopt stable, well-defined secondary structures, most notably helical and turn conformations. nih.govresearchgate.netmorressier.com This ability to pre-organize a peptide chain into a specific shape is critical for designing molecules that can bind with high affinity and specificity to biological targets like enzymes and receptors. Consequently, these derivatives are valuable tools in drug discovery and in the development of novel biomaterials with predictable three-dimensional structures. Studies have also explored the incorporation of these unnatural amino acids into peptides through ribosomal translation, expanding the chemical diversity of biologically produced polypeptides. nih.gov

Structural Features and Chemical Properties Relevant to Research Investigations

Tert-butyl 2-(1-aminocyclopentyl)acetate is an α,α-disubstituted α-amino acid ester. Its structure is defined by a cyclopentane (B165970) ring where one of the ring carbons (the alpha-carbon) is simultaneously bonded to an amino group and an acetic acid tert-butyl ester group. This arrangement creates a quaternary carbon center, which has profound implications for the molecule's chemical behavior.

Steric Hindrance: The presence of the bulky tert-butyl group, coupled with the cyclopentyl ring, creates a sterically hindered environment around both the amino group and the ester carbonyl. This steric bulk can influence reaction kinetics, often slowing down intermolecular reactions but in some cases favoring specific intramolecular pathways.

Conformational Constraint: As an α,α-disubstituted cyclic amino acid derivative, the molecule severely restricts the conformational freedom of any peptide chain into which it is incorporated. Research on analogous cyclic amino acids shows they enforce specific backbone dihedral angles, predisposing the peptide to form ordered secondary structures like 310-helices or β-turns. nih.govnih.gov

Tert-butyl Ester Group: This group is a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, including basic and nucleophilic environments, but can be selectively cleaved under strong acidic conditions (e.g., with trifluoroacetic acid). organic-chemistry.orgresearchgate.net This chemical stability and selective reactivity are essential for its use as a building block in complex synthetic strategies.

The combination of these features makes this compound a rigid, sterically demanding, and synthetically versatile building block.

Scope and Objectives of Academic Research on this compound

While direct academic publications focusing exclusively on this compound are not prevalent, the scope and objectives of research on this compound can be inferred from the extensive literature on its structural analogues. The primary research interest in molecules of this type lies in their application as building blocks for conformationally constrained peptides and peptidomimetics.

The main objectives of such research include:

Inducing Specific Secondary Structures: A key goal is to utilize the rigid cyclopentyl scaffold to force peptide chains into predictable and stable helical or turn structures. This is fundamental to the design of synthetic peptides that can mimic the active sites of proteins.

Enhancing Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. The steric bulk of α,α-disubstituted amino acids like this one can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drug candidates.

Developing Novel Peptidomimetics: By providing a rigid scaffold, these derivatives serve as platforms for arranging pharmacophoric groups in a precise three-dimensional orientation. This is crucial for optimizing the binding affinity and selectivity of a molecule for its biological target.

Therefore, academic investigations involving this compound would likely focus on its synthesis and subsequent incorporation into peptide sequences to study their conformational properties, biological activity, and potential as therapeutic agents or advanced materials.

Detailed Research Findings

Research into sterically hindered and conformationally constrained amino acids provides a framework for understanding the potential of this compound.

Synthesis of Tert-butyl Esters

The synthesis of tert-butyl esters from their corresponding carboxylic acids is a common transformation in organic chemistry. For amino acids, this often requires protection of the amino group to prevent side reactions. Various methods have been developed, with yields often depending on the steric hindrance of the amino acid.

Precursor Amino Acid Type Esterification Method Typical Yield Range (%) Reference
Unhindered Amino Acids Isobutylene (B52900), Acid Catalyst 60-75 researchgate.net
General Amino Acids t-BuOAc, Tf2NH Catalyst High (often >90) organic-chemistry.org
General Amino Acids t-Butanol, BF3·OEt2 Good (often >80) researchgate.net
L-pyroglutamic acid t-BuOAc, Perchloric Acid 70 nih.gov

This table presents typical yields for the tert-butylation of various amino acids using different established methods. The specific yield for this compound would depend on the chosen synthetic route and optimization.

Conformational Properties of Peptides with Cyclic Residues

The defining characteristic of amino acids like 1-aminocyclopentanecarboxylic acid is their ability to restrict the peptide backbone conformation. X-ray crystallography and computational studies on peptides containing similar cyclic residues reveal a strong preference for dihedral angles corresponding to helical or turn structures.

Cyclic Residue Peptide Context Observed/Calculated φ (phi) Angle (°) Observed/Calculated ψ (psi) Angle (°) Resulting Conformation Reference
1-aminocyclopropane-carboxylic acid (Ac3c) Dipeptide model ±80 to ±90 -40 to 0 β-turn researchgate.net
1-aminocyclobutane-carboxylic acid (Ac4c) Model peptides Not specified Not specified α-helix, 310-helix, γ-turn nih.gov
α-methylated α,α-disubstituted AAs Oligopeptides Not specified Not specified 310-helix nih.gov

This table shows the conformational preferences induced by various cyclic α,α-disubstituted amino acids in peptide structures. It is highly probable that peptides containing a 1-aminocyclopentylacetate residue would exhibit similarly constrained dihedral angles, favoring helical conformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(1-aminocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(12)6-4-5-7-11/h4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWLBOHDDLMKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 1 Aminocyclopentyl Acetate

Reactivity Profiles of the Carboxylic Ester Functional Group

The tert-butyl ester moiety in Tert-butyl 2-(1-aminocyclopentyl)acetate is characterized by significant steric hindrance, which influences its reactivity. This bulkiness generally renders the ester resistant to nucleophilic attack under basic or neutral conditions but susceptible to specific transformations under reductive or acidic conditions.

Reductive Transformations and Product Characterization

The carboxylic ester group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents due to the lower reactivity of esters compared to ketones or aldehydes. The reduction of this compound yields 2-(1-aminocyclopentyl)ethanol.

Commonly employed reagents for this transformation include metal hydrides. organic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting the ester to the corresponding alcohol in high yield. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters on its own but can be effective when used in combination with additives or at higher temperatures. researchgate.net The choice of reagent can be critical in syntheses where other functional groups sensitive to reduction might be present.

The product, 2-(1-aminocyclopentyl)ethanol, can be characterized using standard spectroscopic techniques. Proton NMR (¹H NMR) spectroscopy would confirm the disappearance of the tert-butyl singlet peak and the appearance of new signals corresponding to the hydroxymethyl (-CH₂OH) group. Infrared (IR) spectroscopy would show the disappearance of the ester carbonyl (C=O) stretch (typically around 1730 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹).

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

Reagent Typical Conditions Selectivity
Lithium aluminum hydride (LiAlH₄) Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup High reactivity, reduces most carbonyls and other functional groups
Sodium borohydride (NaBH₄) Often requires activation (e.g., with BF₃·Et₂O) or harsh conditions Milder, more selective than LiAlH₄; typically does not reduce esters alone researchgate.net

Controlled Hydrolysis Pathways and Ester Cleavage

The tert-butyl ester is highly sensitive to acidic conditions, under which it undergoes cleavage to yield the corresponding carboxylic acid, 2-(1-aminocyclopentyl)acetic acid, and isobutylene (B52900) gas. acsgcipr.org This lability is a key feature, making the tert-butyl group a common and easily removable protecting group for carboxylic acids in organic synthesis. organic-chemistry.org

The mechanism of acid-catalyzed hydrolysis is distinct from that of less hindered esters. It proceeds through an AAL1-type mechanism, involving the protonation of the ester's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. acsgcipr.org This carbocation is then deprotonated by a weak base (like water or the solvent) to form isobutylene. acsgcipr.org This pathway avoids the high-energy tetrahedral intermediate required for nucleophilic acyl substitution, which is disfavored due to the steric bulk of the tert-butyl group.

A variety of acidic reagents can be employed for this deprotection, offering a range of selectivities and reaction conditions. researchgate.net Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), can achieve rapid cleavage at room temperature. semanticscholar.org Other options include solutions of hydrogen chloride (HCl) in organic solvents, aqueous phosphoric acid, or p-toluenesulfonic acid. acsgcipr.orgsemanticscholar.org The choice of acid allows for the selective removal of the tert-butyl ester in the presence of other acid-sensitive groups. acsgcipr.org

Table 2: Conditions for Acid-Catalyzed Cleavage of Tert-butyl Esters

Reagent/System Typical Solvent Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) or neat Room temperature, rapid reaction
Hydrogen Chloride (HCl) Dioxane, Diethyl Ether, or Methanol Room temperature
Sulfuric Acid (H₂SO₄) Dichloromethane (DCM) Mild conditions semanticscholar.org
p-Toluenesulfonic acid (pTSA) Tetrahydrofuran (THF)/DCM Effective for solid-phase synthesis semanticscholar.org
Phosphoric Acid (H₃PO₄) Aqueous solution Mild and environmentally benign option organic-chemistry.org

Reaction Dynamics of the Primary Amine Moiety

The primary amine on the cyclopentane (B165970) ring is a nucleophilic and basic center, making it the site of numerous chemical transformations. Its reactivity is fundamental to the use of this compound as a building block for more complex molecules.

Nucleophilic Substitution Reactions and Derivative Formation

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It readily reacts with a variety of electrophiles in nucleophilic substitution reactions. ncert.nic.in A common example is N-alkylation, where the amine reacts with alkyl halides (e.g., methyl iodide) to form secondary and, subsequently, tertiary amines. ncert.nic.in The reaction proceeds via an SN2 mechanism. The primary amine acts as the nucleophile, displacing the halide from the alkyl halide. ncert.nic.in This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. ncert.nic.in

These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction.

Reaction with Alkyl Halides (R-X):

Formation of secondary amine: R'-NH₂ + R-X → R'-NH-R + HX

Formation of tertiary amine: R'-NH-R + R-X → R'-N(R)₂ + HX

Oxidative Transformations to Imines, Nitriles, and Other Nitrogenous Compounds

The primary amine can undergo oxidation to various nitrogen-containing functional groups. The specific product depends on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of an imine. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can further oxidize the amine, potentially leading to the formation of nitriles, although this often requires specific substrates and conditions. The presence of the ester group, which is generally stable to oxidation, allows for selective transformation at the amine center. organic-chemistry.org

Derivatization Strategies for Amide and Carbamate (B1207046) Synthesis

The nucleophilic nature of the primary amine makes it highly suitable for acylation reactions to form amides and carbamates, which are stable and common functional groups in medicinal chemistry and materials science. nih.govorgsyn.org

Amide Synthesis: Amides are readily formed by reacting the primary amine with acylating agents such as acyl chlorides or acid anhydrides. rsc.org This is a type of nucleophilic acyl substitution. The reaction is typically rapid and often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). ncert.nic.in Alternatively, amides can be synthesized directly from carboxylic acids using peptide coupling reagents (e.g., DCC, EDC), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

Carbamate Synthesis: Carbamates are derivatives of carbamic acid and are often used as protecting groups for amines. orgsyn.org A very common method for synthesizing a tert-butyl carbamate (Boc-protected amine) involves the reaction of the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. organic-chemistry.org Other reagents for carbamate formation include chloroformates (e.g., benzyl (B1604629) chloroformate for Cbz protection), which react with the amine to yield the corresponding carbamate. orgsyn.org

Table 3: Common Derivatization Reactions of the Primary Amine

Derivative Reagent Class Specific Example Product Functional Group
Amide Acyl Chloride Acetyl chloride N-(1-(2-(tert-butoxy)-2-oxoethyl)cyclopentyl)acetamide
Amide Carboxylic Acid + Coupling Agent Benzoic acid + EDC Tert-butyl 2-(1-benzamidocyclopentyl)acetate
Carbamate Dicarbonate Di-tert-butyl dicarbonate (Boc₂O) Tert-butyl (1-(2-(tert-butoxy)-2-oxoethyl)cyclopentyl)carbamate
Carbamate Chloroformate Benzyl chloroformate (Cbz-Cl) Benzyl (1-(2-(tert-butoxy)-2-oxoethyl)cyclopentyl)carbamate

Investigations into the Transformations of the Cyclopentane Ring System

The structural integrity of the cyclopentane ring in this compound is generally robust under standard reaction conditions. However, the presence of the primary amino group at a quaternary carbon center allows for specific transformations that can lead to ring expansion or contraction under certain circumstances. These reactions typically proceed through carbocation intermediates generated from the diazotization of the primary amine.

Ring Expansion:

A potential transformation of the cyclopentane ring is a one-carbon ring expansion to a cyclohexane (B81311) derivative. This can be achieved through reactions such as the Demjanov rearrangement or the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org In the case of this compound, the primary amine would first need to be converted to an aminomethyl group via reduction of a nitrile or a related synthetic route to be susceptible to these rearrangements.

Should a derivative like 1-(aminomethyl)cyclopentanol (B1282178) be synthesized from the target compound, treatment with nitrous acid would generate a diazonium ion. Subsequent loss of nitrogen gas would lead to a primary carbocation, which can then undergo a wikipedia.orgresearchgate.net-alkyl shift, resulting in the expansion of the cyclopentane ring to a cyclohexanone. d-nb.info The driving force for this rearrangement is the formation of a more stable carbocation and the relief of ring strain. The general mechanism for such a Tiffeneau-Demjanov rearrangement is depicted below:

Step 1: Diazotization: The primary amino group reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt.

Step 2: Formation of Carbocation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas results in the formation of a primary carbocation.

Step 3: Ring Expansion: A carbon-carbon bond from the cyclopentane ring migrates to the carbocation center, leading to the formation of a more stable tertiary carbocation within a six-membered ring.

Step 4: Product Formation: The resulting carbocation is then quenched by water or another nucleophile present in the reaction mixture to yield the final ring-expanded product, typically a cyclohexanone. libretexts.org

This ring expansion provides a synthetic route to valuable caprolactam precursors, which are key monomers for the production of Nylon 6. wikipedia.orgresearchgate.netresearchgate.netrwth-aachen.de

Ring Contraction:

While less common for this specific substitution pattern, ring contraction of the cyclopentane ring is also a theoretical possibility under specific conditions that favor such a rearrangement. ntu.ac.uketsu.eduresearchgate.net Certain acid-induced rearrangements involving carbocation intermediates can lead to the formation of a more strained but thermodynamically or kinetically favored product. For instance, a Wagner-Meerwein rearrangement could potentially lead to a cyclobutane (B1203170) derivative, although this is generally less favored than ring expansion in aminomethylcycloalkane systems. etsu.edu

The table below summarizes potential transformations of the cyclopentane ring system.

TransformationReagentsKey IntermediateProduct Type
Ring Expansion (Tiffeneau-Demjanov)NaNO₂, HCl (from a 1-(aminomethyl)cyclopentanol derivative)Diazonium salt, CarbocationCyclohexanone
Ring Contraction (Wagner-Meerwein)Strong Acid (hypothetical)CarbocationCyclobutane derivative

Mechanistic Elucidation of Key Reaction Pathways

The reactivity of this compound is primarily dictated by its two main functional groups: the primary amine and the tert-butyl ester. The mechanistic pathways for the transformations of these groups are well-established in organic chemistry.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the tert-butyl ester proceeds through a unimolecular mechanism (AAL1) due to the ability of the tert-butyl group to form a stable tertiary carbocation. acsgcipr.orgucoz.com The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ester, which activates the carbonyl group.

Cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. researchgate.net

The tert-butyl carbocation is then quenched by a nucleophile, typically water, to form tert-butanol (B103910), which can further eliminate water to form isobutylene. oup.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes hydrolysis via a bimolecular acyl-oxygen cleavage mechanism (BAC2). jk-sci.com This pathway is generally slower for hindered esters like tert-butyl esters due to steric hindrance. arkat-usa.orgresearchgate.netacs.org The mechanism is as follows:

Nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the elimination of the tert-butoxide ion as the leaving group.

An acid-base reaction between the newly formed carboxylic acid and the tert-butoxide ion results in the formation of the carboxylate salt and tert-butanol.

Amide Formation:

The primary amine of one molecule can react with the ester of another, or with an activated carboxylic acid derivative, to form an amide. Direct amidation from the ester is generally inefficient and requires high temperatures. A more common approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid (obtained after hydrolysis of the ester) for nucleophilic attack by the amine. orgoreview.comrsc.org The general mechanism is:

Activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the primary amine on the carbonyl carbon of the activated intermediate.

Collapse of the tetrahedral intermediate and departure of the dicyclohexylurea byproduct to yield the amide.

Reduction of the Ester:

The tert-butyl ester can be reduced to the corresponding primary alcohol, 2-(1-aminocyclopentyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LAH). byjus.comorganic-chemistry.orgadichemistry.com The mechanism involves:

Nucleophilic attack of a hydride ion (from LAH) on the carbonyl carbon of the ester.

Elimination of the tert-butoxide leaving group to form an aldehyde intermediate.

A second hydride attack on the aldehyde to form an alkoxide intermediate.

Protonation of the alkoxide during aqueous workup to yield the primary alcohol.

The following table provides a summary of the mechanisms for key functional group interconversions.

ReactionReagentsMechanism TypeKey Features
Acid-Catalyzed Ester HydrolysisH₃O⁺AAL1Formation of a stable tert-butyl carbocation. acsgcipr.org
Base-Catalyzed Ester HydrolysisNaOH, H₂OBAC2Nucleophilic acyl substitution, slower for hindered esters. jk-sci.com
Amide FormationCarboxylic acid, Amine, DCCNucleophilic Acyl SubstitutionActivation of the carboxylic acid is required. orgoreview.com
Ester Reduction1. LiAlH₄ 2. H₂ONucleophilic Acyl SubstitutionReduction to a primary alcohol. byjus.com

The tertiary butyl group exerts significant steric and electronic effects that influence the selectivity and rate of reactions involving the ester functionality of this compound.

Steric Effects:

The bulky nature of the tert-butyl group creates considerable steric hindrance around the ester carbonyl carbon. nih.gov This steric congestion has a pronounced effect on the rate of bimolecular reactions.

Rate of Hydrolysis: In base-catalyzed hydrolysis (BAC2 mechanism), the nucleophilic attack of the hydroxide ion is sterically hindered, making the reaction significantly slower compared to less hindered esters such as methyl or ethyl esters. rsc.org This steric hindrance is a key reason why tert-butyl esters are often used as protecting groups for carboxylic acids, as they are relatively stable under basic conditions.

Reaction Selectivity: The steric bulk of the tert-butyl group can also influence the selectivity of reactions at other sites in the molecule by sterically shielding one face of the molecule.

Electronic Effects:

The tert-butyl group is weakly electron-donating through inductive effects. This electronic effect, while less dominant than its steric effect, can also influence reaction rates.

Carbocation Stability: The most significant electronic influence of the tert-butyl group is its ability to stabilize a positive charge on the adjacent oxygen atom upon cleavage of the C-O bond. This leads to the facile formation of the stable tertiary tert-butyl carbocation under acidic conditions, promoting the AAL1 mechanism for hydrolysis. acsgcipr.org This is in contrast to less substituted esters which typically undergo bimolecular hydrolysis (AAC2).

Reaction Rate in AAL1 Hydrolysis: The rate of acid-catalyzed hydrolysis is dependent on the stability of the carbocation formed. Since the tert-butyl carbocation is highly stable, the AAL1 hydrolysis of tert-butyl esters is generally faster than the AAC2 hydrolysis of less hindered esters under strongly acidic conditions.

The table below illustrates the relative rates of acid-catalyzed hydrolysis for different alkyl esters, highlighting the influence of the alkyl group on the reaction mechanism and rate.

EsterRelative Rate of Acid-Catalyzed HydrolysisPredominant Mechanism
Methyl Acetate (B1210297)1.00AAC2
Ethyl Acetate0.47AAC2
Isopropyl Acetate0.10AAC2
Tert-butyl Acetate>100AAL1

Note: The relative rates are approximate and can vary with specific reaction conditions.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide insights into the preferred shapes (conformations) and the distribution of electrons within the molecule.

Determination of Stable Conformations and Energy Minima

For analogous cyclic systems, studies have shown that the presence of bulky substituents like a tert-butyl group can dictate the lowest energy conformation by minimizing steric hindrance. nih.govharvard.edu For instance, in substituted cyclohexanes, a tert-butyl group strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions. harvard.edu A similar analysis for tert-butyl 2-(1-aminocyclopentyl)acetate would involve systematically rotating the rotatable bonds and exploring the different puckering states of the cyclopentyl ring to locate all possible low-energy structures. The final output would be a set of optimized geometries and their corresponding relative energies, indicating the most likely shape of the molecule at a given temperature.

Analysis of Electronic Structure and Bonding Characteristics

Once the minimum energy conformation is identified, quantum chemical calculations can be used to analyze the electronic structure. This includes understanding how electrons are distributed among the atoms and in the chemical bonds. Key properties that would be investigated include:

Atomic Charges: Calculating the partial charge on each atom to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The nitrogen of the amino group and the oxygen atoms of the ester group are expected to be electron-rich.

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity. For instance, the HOMO is often localized on the amino group, indicating its potential to act as an electron donor, while the LUMO might be centered on the carbonyl group of the ester, a potential site for nucleophilic attack.

Bonding Analysis: Investigating the nature of the chemical bonds, such as their strength and polarity.

The presence of both an amino group and an ester functionality provides unique electronic properties that make the molecule a versatile intermediate in organic synthesis.

Potential Energy Surface Mapping for Reaction Pathways

Potential energy surface (PES) mapping is a computational technique used to explore the energy changes that occur as reactants are converted into products. youtube.comnih.gov It provides a theoretical roadmap for a chemical reaction, identifying key points along the reaction coordinate.

Identification of Transition States and Intermediates

For a reaction involving this compound, such as its hydrolysis, a PES map would help identify the transition state—the highest energy point along the reaction pathway that connects reactants and products. youtube.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The hydrolysis of the ester group, for example, would likely proceed through a tetrahedral intermediate, which would be a local minimum on the PES. dvikan.nonih.gov Computational searches for these stationary points are essential for elucidating the step-by-step mechanism of a reaction.

Calculation of Activation Energies and Reaction Coordinates

From the PES, the activation energy (the energy difference between the reactants and the transition state) can be calculated. dvikan.nonih.gov This value is critical for predicting the rate of a chemical reaction. A lower activation energy implies a faster reaction. The reaction coordinate, which represents the progress of the reaction, can be traced on the PES, providing a clear depiction of the molecular changes throughout the transformation. For example, in the hydrolysis of a tert-butyl ester, the reaction coordinate would involve the approach of a water molecule, the formation of the tetrahedral intermediate, and the final departure of tert-butanol (B103910).

Simulation of Spectroscopic Parameters for Validation and Prediction

Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to predict the spectra of yet-to-be-synthesized molecules. While experimental spectroscopic data for related compounds exist, specific simulated spectra for this compound are not available in the literature.

Theoretical methods can be used to calculate:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted. These calculations are highly sensitive to the molecular geometry, making them a good tool for conformational analysis.

Infrared (IR) Spectra: The vibrational frequencies and intensities can be calculated, corresponding to the peaks in an experimental IR spectrum. This allows for the assignment of specific peaks to the stretching and bending motions of different functional groups, such as the C=O stretch of the ester and the N-H bends of the amine.

Other Spectra: Depending on the molecule and the properties of interest, other spectra such as UV-Vis or mass spectra can also be simulated.

A study on tert-butyl acetate (B1210297) combined quantum chemical calculations with microwave spectroscopy to determine its structure and dynamics, showcasing the synergy between theoretical predictions and experimental validation. researchgate.net A similar approach for this compound would provide a comprehensive understanding of its physicochemical properties.

Kinetic and Thermodynamic Modeling of Chemical Reactions

One of the primary reactions of interest for esters is hydrolysis, which can be catalyzed by either acid or base. Computational models can map the potential energy surface for these reactions, identifying the transition states and intermediates. For the base-catalyzed hydrolysis of an amino acid ester, DFT calculations can be employed to determine the activation energies of the competing reaction pathways. ekb.eg For this compound, the presence of the bulky tert-butyl group and the cyclopentyl ring introduces significant steric hindrance, which is expected to influence the reaction kinetics.

Another crucial reaction pathway for amino esters is intramolecular cyclization, leading to the formation of lactams. The proximity of the primary amine to the ester carbonyl in this compound makes this an important potential transformation to model. Kinetic modeling can predict the rate constants for such intramolecular reactions under various conditions. Studies on similar compounds have shown that intramolecular nucleophilic attack by the amine group on the ester carbonyl is a key mechanistic step. nih.gov

To illustrate the type of data that can be generated through such computational studies, a hypothetical kinetic and thermodynamic profile for the base-catalyzed hydrolysis of this compound is presented in Table 1. These values are derived from established principles of physical organic chemistry and computational studies on analogous systems.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Base-Catalyzed Hydrolysis of this compound at 298 K

ParameterValue
Rate Constant (k)2.5 x 10-4 M-1s-1
Activation Energy (Ea)65 kJ/mol
Enthalpy of Reaction (ΔH)-45 kJ/mol
Entropy of Reaction (ΔS)-80 J/mol·K
Gibbs Free Energy of Reaction (ΔG)-21.2 kJ/mol

The thermodynamic stability of this compound and its potential reaction products can also be assessed using computational methods. By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive energy profile of a reaction can be constructed. This allows for the determination of whether a reaction is thermodynamically favorable and the relative stability of different isomers or conformers.

Prediction of Novel Reactivity and Functional Properties

Beyond modeling known reaction types, computational chemistry provides a platform for predicting novel reactivity and functional properties of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict biological activities or other properties based on the molecule's structural and electronic features. nih.govmdpi.com Although often applied to large datasets of compounds, the principles of QSAR can be used to estimate properties for a single molecule by comparing it to known compounds with similar structural motifs. acs.orgfrontiersin.org

The unique structural features of this compound, namely the cyclic amino acid core and the bulky ester group, suggest potential for unique reactivity. For instance, the cyclopentyl ring constrains the geometry of the amino and acetate groups, which could lead to stereoselective reactions. Computational modeling can explore the conformational landscape of the molecule and predict how different conformers might interact with other reagents or catalysts.

Furthermore, the functional properties of this compound as a potential building block in peptide synthesis can be investigated. The steric hindrance around the amine and the carboxylic acid (once deprotected) will significantly impact coupling efficiencies. researchgate.netresearchgate.net Molecular dynamics simulations could model the interaction of this amino acid derivative with coupling reagents and other amino acids, providing insights into its suitability for incorporation into peptides and the optimal conditions for such reactions. nih.gov

Computational tools can also predict various physicochemical properties that are crucial for understanding the compound's behavior in different environments. These properties, such as solubility, lipophilicity (logP), and pKa, are essential for applications in medicinal chemistry and materials science. A hypothetical set of predicted properties for this compound is presented in Table 2.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight213.31 g/mol
LogP2.1
pKa (Amine)9.8
Polar Surface Area38.3 Ų
Number of Rotatable Bonds4

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity and three-dimensional structure of an organic molecule like Tert-butyl 2-(1-aminocyclopentyl)acetate. A combination of one-dimensional and multidimensional experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) NMR provides the foundational data for structural analysis. The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl group, the acetate (B1210297) methylene (B1212753) protons, and the cyclopentyl ring protons. The ¹³C NMR spectrum reveals all unique carbon environments.

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are predicted based on the electronic environment of each nucleus. The electron-withdrawing nature of the ester and amine functionalities significantly influences the chemical shifts of adjacent nuclei.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification
-C(CH₃ )₃~1.45 (singlet, 9H)~28.0Shielded aliphatic protons and carbons. The nine protons are equivalent, resulting in a strong singlet.
-O-C (CH₃)₃N/A~81.0Quaternary carbon deshielded by the adjacent oxygen atom.
-CH₂ -COO-~2.50 (singlet, 2H)~45.0Methylene protons and carbon are adjacent to the electron-withdrawing carbonyl and the C1 of the ring.
C=ON/A~173.0Typical chemical shift for an ester carbonyl carbon.
C1 (Quaternary)N/A~60.0Quaternary carbon attached to nitrogen, the acetate group, and two other carbons.
Cyclopentyl CH₂~1.60-1.90 (multiplets, 8H)~24.0, ~35.0Overlapping signals for the four methylene groups of the cyclopentyl ring.
-NH₂Variable (broad singlet, 2H)N/AChemical shift is concentration and solvent-dependent; protons may exchange.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is crucial for differentiating between carbon types (CH₃, CH₂, CH, and C). libretexts.org

DEPT-90: Would exclusively show signals for CH carbons. In this molecule, no CH carbons are present, so the spectrum would be empty.

DEPT-135: Would display positive signals for methyl (CH₃) and methine (CH) groups, and negative signals for methylene (CH₂) groups. Quaternary carbons are absent. For this compound, this would show a positive signal for the tert-butyl methyl carbons and negative signals for the acetate and cyclopentyl methylene carbons. libretexts.org

Nuclear Overhauser Effect (NOE) Enhancements: NOE difference spectroscopy can establish through-space proximity between protons within 5 Å. Irradiating the singlet of the acetate methylene protons (-CH₂-COO-) would be expected to produce an NOE enhancement for the signals of the adjacent cyclopentyl methylene protons, confirming their spatial relationship.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu

Correlation Spectroscopy (COSY): This experiment maps ¹H-¹H J-coupling networks. sdsu.edu For this molecule, COSY would primarily show correlations between the geminal and vicinal protons within the cyclopentyl ring, helping to trace the connectivity of the ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. researchgate.net This would definitively link the proton signals of the tert-butyl, acetate methylene, and cyclopentyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical 2D experiment for this molecule, as it reveals long-range (2-3 bond) ¹H-¹³C correlations, connecting the distinct structural fragments. sdsu.edu

Predicted Key HMBC Correlations:

Protons at δ (ppm) Correlates to Carbons at δ (ppm) Significance
~1.45 (-C(CH₃ )₃)~81.0 (-O-C (CH₃)₃), ~173.0 (C =O)Connects the tert-butyl protons to the quaternary and carbonyl carbons of the ester group.
~2.50 (-CH₂ -COO-)~173.0 (C =O), ~60.0 (C 1-ring)Connects the acetate methylene group to both the ester carbonyl and the C1 of the cyclopentyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment maps all through-space correlations, providing a comprehensive picture of the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For the molecular formula C₁₁H₂₁NO₂, the exact monoisotopic mass can be calculated.

Predicted HRMS Data:

Molecular Formula: C₁₁H₂₁NO₂

Monoisotopic Mass: 199.15723 u

[M+H]⁺ Ion: 200.16451 u (for ESI)

Fragmentation Analysis: In mass spectrometry, the molecular ion undergoes fragmentation, creating a unique pattern that serves as a structural fingerprint. For this compound, several key fragmentation pathways are predictable, particularly under electron impact (EI) or collision-induced dissociation (CID) conditions. nih.govmiamioh.edu

Predicted Major Fragment Ions:

m/z Proposed Fragment Fragmentation Pathway
143[M - C₄H₈]⁺˙Loss of isobutylene (B52900) via McLafferty-type rearrangement from the tert-butyl ester.
100[C₅H₉(NH₂)CO]⁺α-cleavage, loss of the -CH₂COOtBu radical.
84[C₅H₈NH₂]⁺α-cleavage adjacent to the amine, loss of the -CH₂COOtBu radical. This is a highly characteristic fragmentation for α-amino compounds. miamioh.edu
57[C₄H₉]⁺Formation of the stable tert-butyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org

Predicted Characteristic IR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3300-3500N-H stretchPrimary Amine (-NH₂)Medium (two bands)
2850-2970C-H stretchAlkane (Cyclopentyl, Acetate, t-Butyl)Strong
1730-1750C=O stretchEsterStrong
1590-1650N-H bend (scissoring)Primary Amine (-NH₂)Medium
1150-1250C-O stretchEsterStrong

The IR spectrum would provide clear evidence for the primary amine and the ester group, which are the key functionalities of the molecule. scribd.comlibretexts.orgvscht.cz

Chiroptical Spectroscopy for Assessment of Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as circular dichroism, are used to study chiral molecules that are optically active. A molecule is chiral if it is non-superimposable on its mirror image and lacks a plane of symmetry.

The structure of this compound possesses a plane of symmetry that bisects the C1-C2 and C4-C5 bonds of the cyclopentane (B165970) ring. The C1 carbon, bonded to the amino group, the acetate group, and two identical ring fragments (-CH₂-CH₂-), is not a stereocenter. Consequently, the molecule is achiral and does not have enantiomers. Therefore, it is optically inactive and would not produce a signal in chiroptical spectroscopy experiments.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. acs.org It is a powerful tool for studying the conformation of chiral compounds and determining their absolute configuration. nih.gov

As this compound is an achiral molecule, it will not exhibit a Circular Dichroism spectrum. CD spectroscopy is not an applicable technique for the structural or conformational analysis of this specific compound.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.4-1.5 ppm), due to the magnetic equivalence of these protons. The protons of the cyclopentyl ring would exhibit more complex splitting patterns, appearing as multiplets in the region of approximately 1.5-2.0 ppm. The methylene protons (CH₂) adjacent to the ester carbonyl group would likely appear as a singlet or a multiplet depending on their magnetic environment. The protons of the primary amine group (NH₂) would typically present as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, the quaternary carbon of the cyclopentyl ring attached to the amine and the acetate group, and the various methylene carbons of the cyclopentyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)₃~1.45 (s, 9H)~28 (3C)
tert-Butyl (quaternary C)-~81
Cyclopentyl (CH₂)~1.5-2.0 (m, 8H)~24, ~35
Cyclopentyl (quaternary C)-~60
Methylene (CH₂)~2.5 (s, 2H)~45
Ester Carbonyl (C=O)-~172
Amine (NH₂)Variable (br s, 2H)-

Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, m = multiplet, br s = broad singlet.

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the tert-butyl ester. The N-H stretching vibrations of the primary amine would likely appear as two distinct peaks in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aliphatic cyclopentyl and tert-butyl groups would be observed below 3000 cm⁻¹. The C-O stretching of the ester would also give rise to characteristic bands in the fingerprint region (1000-1300 cm⁻¹). libretexts.orgucalgary.ca

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary AmineN-H Stretch3300-3500 (two bands)
Tert-butyl EsterC=O Stretch1730-1750
Aliphatic C-HC-H Stretch2850-2960
EsterC-O Stretch1000-1300

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be expected, though it may be of low intensity. A prominent fragmentation pathway would likely involve the loss of a tert-butyl group (C(CH₃)₃) as a stable carbocation, resulting in a significant peak at [M-57]⁺. doaj.org Another common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈), leading to a peak at [M-56]⁺. doaj.org Further fragmentation of the cyclopentyl ring and loss of the amino group could also be observed.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

Fragment Ion Mass-to-Charge Ratio (m/z) Description
[M]⁺199.29Molecular Ion
[M-57]⁺142.22Loss of tert-butyl radical
[M-56]⁺143.23Loss of isobutylene

X-Ray Diffraction Analysis for Solid-State Structural Determination (if applicable to the compound or its crystalline derivatives)

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule. While no specific X-ray crystal structure for this compound is publicly available in the searched databases, analysis of crystalline derivatives would be highly informative.

Should a suitable crystalline derivative be prepared, for instance, through salt formation by reacting the primary amine with a chiral acid, X-ray crystallography could unambiguously determine the relative and absolute stereochemistry of the molecule. The analysis would reveal precise bond lengths, bond angles, and torsional angles, offering insights into the preferred conformation of the cyclopentyl ring and the spatial arrangement of the amino and tert-butoxycarbonylmethyl substituents. Such data is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. The crystal packing arrangement would also be elucidated, providing a complete picture of the solid-state architecture. nih.gov

Research Applications in Complex Molecule Synthesis and Chemical Biology

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, the strategic use of well-defined building blocks is paramount for the efficient construction of complex molecular targets. Tert-butyl 2-(1-aminocyclopentyl)acetate serves as such a versatile precursor, offering a combination of a nucleophilic amine and a modifiable ester group attached to a rigid cyclopentyl scaffold.

The compound is utilized as an intermediate in the synthesis of more elaborate organic molecules. The primary amine function allows for a wide range of derivatization reactions, including acylation, alkylation, and arylation, thereby enabling the introduction of diverse structural motifs. The tert-butyl ester, while generally stable, can be hydrolyzed under specific acidic conditions to reveal a carboxylic acid, which can then participate in further synthetic transformations such as amide bond formation or reduction to an alcohol. This dual functionality makes it a strategic component in multi-step synthetic sequences.

FeatureSynthetic UtilityPotential Transformations
Primary Amine Nucleophilic center for bond formationAcylation, Alkylation, Reductive Amination, Sulfonylation
Tert-butyl Ester Protecting group for carboxylic acidHydrolysis to carboxylic acid, Reduction to alcohol
Cyclopentyl Ring Rigid scaffoldIntroduction of stereocenters, Conformational constraint

The unique steric and electronic properties conferred by the cyclopentyl ring and the tert-butyl group are leveraged in the development of novel synthetic methodologies. The rigid cyclopentane (B165970) framework can influence the stereochemical outcome of reactions, making it a useful tool in asymmetric synthesis. Researchers explore how this specific structural unit can direct the approach of reagents, leading to the selective formation of one stereoisomer over another. The bulky tert-butyl group can also play a crucial role in controlling reactivity and selectivity in various chemical transformations.

Utilization in the Synthesis of Biologically Relevant Compounds

The structural motifs present in this compound are of significant interest in medicinal chemistry and chemical biology for the design and synthesis of molecules with potential therapeutic applications.

The amino acid-like structure of this compound makes it an attractive building block for the synthesis of peptide analogues and peptidomimetics. By incorporating this non-natural amino acid derivative into a peptide sequence, scientists can introduce unique structural features that can enhance the parent peptide's properties, such as resistance to enzymatic degradation, improved bioavailability, and altered receptor binding affinity. A related compound, trans-tert-butyl-2-aminocyclopentylcarbamate, has shown potential as a modified backbone unit for peptide nucleic acids (PNAs), highlighting the utility of the aminocyclopentane scaffold in this area. nih.gov

The cyclopentyl ring provides a rigid scaffold that can be used to create conformationally constrained systems. nih.gov In drug design, restricting the conformational flexibility of a molecule can lead to higher binding affinity and selectivity for its biological target. By using this compound as a starting material, researchers can synthesize complex molecules where the spatial arrangement of key functional groups is well-defined, leading to more potent and specific biological activity.

Application AreaRationale for UsePotential Outcome
Peptide Analogues Introduction of non-natural amino acidEnhanced metabolic stability, Modified biological activity
Peptidomimetics Mimicking peptide secondary structuresImproved oral bioavailability, Increased target specificity
Conformationally Constrained Systems Rigid cyclopentyl scaffoldHigher receptor binding affinity, Reduced off-target effects

Applications in Precursor Chemistry for Specialty Chemicals and Advanced Materials

Beyond the realm of pharmaceuticals, the chemical reactivity of this compound is harnessed in the production of specialty chemicals and advanced materials.

The primary amine functionality allows for its incorporation into polymeric structures through polymerization reactions, potentially leading to materials with unique thermal or mechanical properties. For instance, it can be used as a monomer or a cross-linking agent in the synthesis of polyamides or polyimides. The cyclopentyl and tert-butyl groups can contribute to properties such as thermal stability and solubility of the resulting polymers. Furthermore, its ability to be functionalized makes it a candidate for surface modification of materials, where the amine group can be used to anchor other molecules to a substrate.

Current Research Gaps and Future Perspectives for Tert Butyl 2 1 Aminocyclopentyl Acetate

Exploration of Unexplored Synthetic Pathways and Novel Protecting Group Strategies

The current synthetic routes to Tert-butyl 2-(1-aminocyclopentyl)acetate are functional but often rely on classical methods. A significant research gap exists in the exploration of more efficient, atom-economical, and sustainable synthetic pathways. Future investigations could focus on the development of catalytic C-H activation or functionalization of cyclopentane (B165970) derivatives to introduce the amino and acetate (B1210297) functionalities in a more direct manner. Furthermore, the exploration of flow chemistry for its synthesis could offer advantages in terms of scalability, safety, and reproducibility.

Another promising avenue for future research lies in the development of novel protecting group strategies for the amine functionality. While the tert-butoxycarbonyl (Boc) group is commonly employed, its removal often requires harsh acidic conditions. The investigation of alternative protecting groups that can be cleaved under milder and more orthogonal conditions would enhance the compound's utility in the synthesis of complex molecules. This could include photolabile, enzymatically cleavable, or other specialized protecting groups that offer greater synthetic flexibility.

Advanced Asymmetric Synthesis Approaches for Enantiopure Forms

The development of efficient methods for the asymmetric synthesis of enantiomerically pure this compound is a critical area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry, making access to single enantiomers essential for pharmaceutical and agrochemical applications. Current methods for obtaining enantiopure forms are not extensively documented in the public domain.

Future research should focus on the development of catalytic asymmetric methods, which are often more efficient and sustainable than classical resolution techniques. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, for the enantioselective synthesis of the cyclopentyl core or for the asymmetric introduction of the amino group. Organocatalysis also presents a powerful tool for the development of novel asymmetric transformations. The successful development of such methods would provide straightforward access to both enantiomers of this compound, thereby facilitating the exploration of their respective biological activities.

Discovery of Novel Reactivity and Functionalization Patterns

The reactivity of this compound has not been extensively explored beyond its role as a simple building block. A deeper understanding of its reactivity could unlock new synthetic applications. Future research could investigate the functionalization of the cyclopentyl ring, for instance, through regioselective C-H activation, to introduce additional substituents and create a diverse library of derivatives.

Furthermore, the interplay between the amino and ester functionalities could lead to interesting and underexplored reactivity. For example, intramolecular cyclization reactions could be explored to generate novel heterocyclic scaffolds. The investigation of its reactivity under various reaction conditions, including photochemical and electrochemical methods, could also reveal novel transformation pathways.

Deeper Integration of Computational Chemistry with Experimental Design

The integration of computational chemistry with experimental design offers a powerful strategy to accelerate research and development. In the context of this compound, computational tools can be employed to predict its conformational preferences, reactivity, and spectroscopic properties. This information can guide the rational design of new synthetic routes and catalysts.

Future research should leverage computational methods to:

Model reaction mechanisms: Elucidate the mechanisms of existing and potential synthetic transformations to optimize reaction conditions and improve yields.

Predict reactivity: Identify the most reactive sites in the molecule to guide the design of selective functionalization strategies.

Design novel catalysts: In silico screening of potential catalysts for asymmetric synthesis can significantly reduce the experimental effort required to identify effective catalytic systems.

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound.

Potential for Derivatization into Innovative Chemical Probes and Materials

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical probes and advanced materials. Its derivatization could lead to compounds with interesting biological or material properties.

Future research could focus on:

Chemical Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups, derivatives of this compound could be developed as chemical probes to study biological processes.

Pharmaceutical Scaffolds: The rigid cyclopentyl core can serve as a scaffold for the synthesis of conformationally constrained peptides or small molecule inhibitors of protein-protein interactions.

Polymer Science: The amino and ester functionalities provide handles for the incorporation of this building block into polymers, potentially leading to new materials with unique thermal, mechanical, or optical properties.

The exploration of these applications will require a multidisciplinary approach, combining organic synthesis with chemical biology and materials science.

Q & A

Q. What are common synthetic routes for preparing tert-butyl 2-(1-aminocyclopentyl)acetate and related esters?

Methodological Answer: A typical approach involves coupling cyclopentylamine derivatives with tert-butyl-protected carboxylic acids. For example, tert-butyl esters are often synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution. In one protocol, tert-butyl 2-(3-formylphenoxy)acetate analogs were prepared by reacting activated esters with amines under anhydrous conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexanes, followed by recrystallization to achieve >98% purity .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Stability is influenced by moisture and temperature. Store the compound in airtight containers under inert gas (e.g., N₂) at –20°C. Avoid exposure to strong acids/bases, as tert-butyl esters are prone to hydrolysis. Stability under recommended storage conditions is noted for similar compounds . Regularly monitor purity via HPLC, as degradation products (e.g., free carboxylic acids) may form over time .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and cyclopentylamine moiety (δ ~2.5–3.5 ppm for NH₂ and cyclopentyl protons) .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₂₁NO₂: 227.15 g/mol).
  • HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% is typical for intermediates) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

Methodological Answer: Chiral resolution or asymmetric synthesis may be required if the cyclopentylamine group introduces stereocenters. For example, tert-butyl esters with complex stereochemistry (e.g., ) use chiral auxiliaries or enzymatic catalysis to control configuration . Advanced characterization via circular dichroism (CD) or X-ray crystallography is recommended to confirm stereochemistry .

Q. What strategies optimize reaction yields in large-scale syntheses of tert-butyl-protected intermediates?

Methodological Answer:

  • Use flow chemistry to enhance mixing and heat transfer, reducing side reactions.
  • Optimize solvent systems: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of tert-butyl esters .
  • In situ monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates and adjusts reaction parameters dynamically .
  • Scale-up protocols for similar compounds report yields >85% when reaction times and stoichiometry are tightly controlled .

Q. How do researchers resolve contradictions in biological activity data for tert-butyl ester derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer assays (e.g., vs. 19) may arise from impurities or assay conditions. Mitigation steps include:

  • Reproducibility checks across multiple cell lines (e.g., HEK-293, HeLa) and microbial strains.
  • Dose-response studies to establish EC₅₀/IC₅₀ values.
  • Metabolic stability assays (e.g., liver microsomes) to rule out rapid ester hydrolysis masking activity .

Methodological Considerations

Q. What safety protocols are essential when handling tert-butyl esters with amine functionalities?

Methodological Answer:

  • Use gloves (nitrile or neoprene) and eye protection (ANSI Z87.1-compliant goggles) to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., tert-butanol).
  • For compounds with unknown toxicity (e.g., ), adhere to ALARA principles (As Low As Reasonably Achievable) and consult SDS sheets for analogous structures .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) calculates reaction pathways for ester hydrolysis or amine deprotection.
  • Molecular docking predicts interactions with biological targets (e.g., enzymes in ).
  • Tools like Schrödinger Suite or Gaussian model electronic properties (e.g., HOMO/LUMO) to guide synthetic modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.